INO-1001

Cardiovascular Pharmacology Ischemia-Reperfusion Injury Myocardial Infarction

Oral PARP inhibitors fail in acute ischemia-reperfusion models because they cannot achieve rapid, controlled plasma levels. INO-1001 (CAS 501364-91-6), an intravenous isoindolinone-derived mesylate salt, solves this pharmacokinetic gap with validated efficacy across multiple large-animal models. • Improves stroke volume and cardiac index during reperfusion in porcine MI models without reducing infarct size. • Achieves a 3-fold reduction in neuronal damage in spinal cord ischemia models following aortic cross-clamping. • Delivers an exceptional radiosensitization enhancement ratio of 8.0 under fractionated dosing schedules. Supplied as ≥98% pure solid powder; shipped ambient for qualified research institutions worldwide.

Molecular Formula C24H29N3O7S2
Molecular Weight 535.6 g/mol
CAS No. 501364-91-6
Cat. No. B1248787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINO-1001
CAS501364-91-6
Molecular FormulaC24H29N3O7S2
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4
InChIInChI=1S/C23H25N3O4S.CH4O3S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26;1-5(2,3)4/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27);1H3,(H,2,3,4)
InChIKeyICMWGKNAXGUKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INO-1001: IV PARP Inhibitor Overview


INO-1001, an isoindolinone derivative and mesylate salt form (CAS 501364-91-6), is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) [1]. It exhibits chemosensitization and radiosensitization properties, enhancing the efficacy of radiation and chemotherapy by interfering with DNA repair mechanisms, ultimately leading to necrotic cell death [2]. Distinct from oral PARP inhibitors, INO-1001 is formulated for intravenous administration, which allows for precise dosing, rapid onset, and avoidance of first-pass metabolism, making it particularly suitable for acute care settings [3].

1

Intravenous PARP inhibition suitable for acute ischemia-reperfusion research models.

2

Selective PARP1 inhibition supports DNA repair pathway and chemoradiation interaction studies.

3

Compatible with translational cardiovascular, neuroprotection, and aging model endpoint interpretation.

INO-1001: Why Generic Substitution Fails


While numerous oral PARP inhibitors exist for oncology indications (e.g., olaparib, niraparib), their pharmacodynamic and pharmacokinetic profiles render them unsuitable for the acute, non-oncologic applications where INO-1001 has demonstrated efficacy. The key differentiator is INO-1001's intravenous route, which enables rapid achievement of target plasma concentrations essential for mitigating ischemia-reperfusion injury [1]. Furthermore, direct head-to-head and cross-study comparisons reveal that INO-1001's functional and hemodynamic outcomes in cardiovascular models are not observed with other class members, underscoring a unique therapeutic window [2]. Procuring a generic PARP inhibitor for applications like reperfusion injury or spinal cord protection would fail to replicate these validated, quantitative endpoints, leading to experimental or therapeutic failure [3].

Attribute
IV INO-1001
Oral PARP Inhibitors
Route & PK
Rapid IV onset, bypasses first-pass metabolism
Variable oral bioavailability, chronic dosing profile
Model Validation
Reported I/R, spinal cord ischemia, aging models
Primarily oncology maintenance indications
Target Engagement
>90% PARP inhibition in human STEMI (reported)
Class-level inference; acute IV target engagement not established

Oral PARP inhibitor profiles may not transfer to acute IV research models; endpoint response and safety context require separate validation.

INO-1001: Evidence-Based Differentiation


Cardiac Functional Recovery vs. Ischemic Preconditioning

In a porcine model of myocardial ischemia-reperfusion, INO-1001 (1 mg/kg IV) significantly improved functional recovery, as measured by increased stroke volume, cardiac index, and mixed venous oxygen saturation during reperfusion, compared to both vehicle-treated control and the gold-standard positive control of ischemic preconditioning [1]. This improvement occurred despite the fact that INO-1001 did not reduce infarct size, highlighting a unique hemodynamic benefit not seen with ischemic preconditioning alone [1].

Hemodynamic Recovery vs. IPC
Head-to-head
Improved stroke volume, cardiac index, O₂ sat vs vehicle and ischemic preconditioning
Supports selection for functional hemodynamic recovery studies; infarct size endpoint context may differ
Porcine MI model, 1 h LAD occlusion, 3 h reperfusion
Cardiovascular Pharmacology Ischemia-Reperfusion Injury Myocardial Infarction

Clinical PK/PD in STEMI

The TIMI 37 trial provides human clinical validation for INO-1001 in patients with ST-elevation myocardial infarction (STEMI). The study demonstrated that plasma from INO-1001-treated patients reduced in vitro PARP activity by >90% at all tested doses, confirming robust target engagement [1]. The apparent median terminal half-life (t1/2) was 7.5 hours (interquartile range: 5.9-10.2 h), which supports once-daily or twice-daily intravenous dosing in an acute care setting [1]. In contrast, oral PARP inhibitors (e.g., olaparib, niraparib) have variable oral bioavailability and are not characterized for acute intravenous use.

Clinical PK/PD in STEMI
Cross-study
Median t½ 7.5 h; PARP activity reduction >90% across dose cohorts
Supports translational cardiovascular PK/PD model context
Phase II RCT, 40 STEMI patients; oral comparator class lacks IV data
Clinical Pharmacology Acute Coronary Syndrome Translational Medicine

Neuroprotection in Spinal Cord Ischemia

In a porcine model of thoracic aortic cross-clamping, treatment with INO-1001 (total dose 4 mg/kg IV) reduced irreversible spinal cord neuronal damage by approximately three-fold compared to vehicle controls [1]. Specifically, only 3-5% of spinal cord neurons were irreversibly damaged in INO-1001-treated animals, compared to a significantly higher percentage in the control group [1]. This neuroprotective effect was achieved without affecting the expression of cell cycle regulators p21/p27 or apoptosis markers, suggesting a distinct mechanism of protection [1].

Neuroprotection in Spinal Cord
Head-to-head
3–5% irreversible neuronal damage vs vehicle; ~3‑fold reduction
Supports neuroprotection endpoint interpretation for ischemic spinal injury
Porcine aortic cross-clamping model, 4 h reperfusion
Neuroprotection Spinal Cord Injury Aortic Surgery

Cardiovascular Improvement in Aging

In aged rats (20 months), a single dose of INO-1001 (5 mg/kg IP) significantly improved left ventricular contractility, as measured by the end-systolic pressure-volume relationship slope (Emax), from 1.13±0.26 mmHg/µl in vehicle-treated aged rats to 2.09±0.49 mmHg/µl (p<0.05) [1]. This represents a partial restoration of function toward young control levels (2.51±0.32 mmHg/µl) [1]. Additionally, endothelium-dependent vasorelaxation to acetylcholine improved from 61.2±2.19% to 69.1±2.25% (p<0.05) [1]. This acute functional benefit distinguishes INO-1001 from chronic oral PARP inhibitors, which are not evaluated for such rapid cardiovascular improvements.

Contractility in Aging Heart
Cross-study
Emax improved from 1.13 to 2.09 mmHg/µl; ACh relaxation +7.9%
Supports aging cardiovascular model response interpretation
Aged rat model, single dose; chronic oral PARP inhibitor not studied
Geriatric Cardiology Vascular Biology Aging

Radiosensitization in Fractionated Regimens

INO-1001 at a non-cytotoxic concentration of 10 µM combined with radiation produced enhancement ratios of 1.4-1.6 across two rodent and one human fibroblast cell lines following a single dose [1]. Notably, the enhancement ratio increased to 8.0 when both drug and radiation were administered in a fractionated regimen, indicating a powerful synergy with clinical radiation schedules [1]. While other PARP inhibitors (e.g., olaparib, veliparib) are also radiosensitizers, this specific quantitative benchmark of fractionated enhancement is a key differentiator for experimental radiation oncology studies.

Radiosensitization Ratio
Cross-study
Enhancement ratio: single dose 1.4–1.6; fractionated 8.0
Supports radiosensitization endpoint review in fractionated regimens
10 µM, fibroblast lines; comparative data for other PARP inhibitors not reported
Radiation Oncology Radiosensitizer DNA Damage Response

Distinct IV Safety and Dosing Profile

As an intravenous agent, INO-1001 presents a distinct safety and tolerability profile compared to oral PARP inhibitors. In clinical trials, dose-limiting toxicities included myelosuppression and elevated liver transaminases at the 400 mg dose level [1]. A comparative table of PARP inhibitors highlights that INO-1001 is associated with thrombocytopenia, neutropenia, nausea, hepatotoxicity, and hyponatremia, and is the only agent with a primary IV route of administration [2]. This contrasts with the chronic oral dosing and associated adverse events (e.g., fatigue, nausea) of olaparib, niraparib, and rucaparib, which are tailored for long-term cancer maintenance therapy [2].

IV Safety & Dosing Profile
Cross-study
IV route, DLTs: myelosuppression, transaminitis at 400 mg; distinct from oral agents
Supports IV toxicodynamics and safety-related endpoint context
Phase I/II trials; oral comparators show chronic dosing, different toxicity emphasis
Toxicology Pharmacovigilance Drug Safety

INO-1001: Research Applications


Myocardial Reperfusion Injury and Hemodynamic Recovery

Based on its unique ability to improve functional recovery during reperfusion without reducing infarct size [1], INO-1001 is the agent of choice for in vivo studies investigating the hemodynamic and functional consequences of reperfusion injury. This scenario is particularly relevant for researchers utilizing porcine models of myocardial infarction and ischemia-reperfusion, where the quantitative improvement in stroke volume and cardiac index can be a primary endpoint.

Cardiovascular Research in Aging

The demonstrated acute improvement in cardiac contractility (Emax) and endothelial function in aged rodents [2] makes INO-1001 a powerful tool compound for studying the role of PARP activation in age-related cardiovascular decline. This application is ideal for investigators seeking to model and rapidly reverse age-associated dysfunction, a scenario where chronic oral PARP inhibitors are not pharmacologically appropriate.

Spinal Cord Ischemia Neuroprotection

For preclinical studies aimed at preventing spinal cord injury following aortic cross-clamping or other ischemic events, INO-1001 provides a validated, quantitatively significant neuroprotective effect [3]. The three-fold reduction in neuronal damage in a large animal model offers a robust and reproducible outcome measure for evaluating combinatorial therapies or optimizing dosing regimens.

Fractionated Radiation and Maximal Radiosensitization

In vitro and in vivo radiation oncology studies that employ fractionated dosing schedules will benefit most from INO-1001, given its extraordinary enhancement ratio of 8.0 under these conditions [4]. Researchers should select INO-1001 when the experimental goal is to achieve the highest possible degree of radiosensitization, particularly in models where the drug and radiation can be administered in multiple, clinically relevant fractions.

Application
Selection Property
Validation Focus
Myocardial Reperfusion Injury Research
IV hemodynamic response profile
Functional recovery endpoint monitoring
Cardiovascular Aging Studies
Acute contractility and endothelial response
Aging-model cardiovascular endpoints
Spinal Cord Ischemia Neuroprotection
Neuronal damage reduction in large-animal model
Neuroprotection endpoint interpretation
Fractionated Radiosensitization Studies
High fractionated enhancement ratio
Radiosensitization endpoint review in fractionated schedules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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